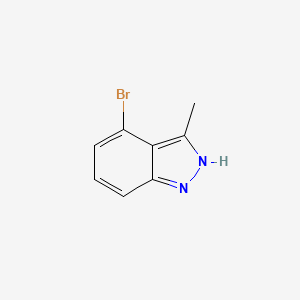

4-Bromo-3-methyl-1H-indazole

概要

説明

4-Bromo-3-methyl-1H-indazole is a heterocyclic aromatic organic compound. It belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The indazole core structure is composed of a fused benzene and pyrazole ring, making it a significant scaffold in drug discovery and development .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-methyl-1H-indazole typically involves the bromination of 3-methyl-1H-indazole. One common method includes the reaction of 3-methyl-1H-indazole with bromine in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at room temperature to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 4 participates in nucleophilic substitution under transition-metal catalysis or thermal activation.

Key Findings :

-

Palladium catalysts (e.g., Pd(dppf)Cl₂) enhance selectivity for aryl amination .

-

Copper-mediated thiolation avoids over-oxidation of sulfur nucleophiles.

Cross-Coupling Reactions

The bromine atom facilitates cross-coupling via Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann-type reactions.

Mechanistic Insights :

-

Suzuki reactions require inert atmospheres to prevent catalyst deactivation.

-

Buchwald-Hartwig conditions tolerate bulky amines without side product formation .

Cyclization and Ring-Forming Reactions

The indazole core participates in annulation reactions to construct polycyclic systems.

Example :

Under Rh catalysis, this compound undergoes C–H activation with aldehydes to form indazole-benzimidazole hybrids (IC₅₀ = 40.5 nM against MV4;11 leukemia cells) .

Functional Group Interconversion

The methyl and bromine groups undergo oxidation, reduction, or hydrolysis.

Critical Observations :

-

Oxidation of the methyl group proceeds without ring degradation under controlled pH.

-

Ester hydrolysis requires stoichiometric base to avoid decarboxylation.

Electrophilic Aromatic Substitution

The electron-rich indazole ring undergoes electrophilic attack at unsubstituted positions.

Regiochemical Trends :

-

Nitration favors the C5 position due to steric hindrance from the methyl group .

-

Sulfonation requires low temperatures to prevent polysubstitution .

Radical Reactions

Photoredox or peroxide-mediated radical pathways enable functionalization.

Limitations :

科学的研究の応用

Medicinal Chemistry

4-Bromo-3-methyl-1H-indazole serves as a scaffold for the development of various pharmacologically active compounds. Its derivatives have been investigated for their potential as:

- Anticancer Agents : Indazole derivatives, including those based on this compound, have shown promising activity against several cancer cell lines. For instance, compounds derived from this scaffold have been identified as effective inhibitors of specific kinases involved in tumor growth .

- Anti-inflammatory Drugs : The compound has been utilized in synthesizing anti-inflammatory agents. Its structural modifications lead to improved efficacy against inflammatory diseases .

Biological Studies

The compound is extensively studied for its biological activities, including:

- Antiviral Properties : Research indicates that certain derivatives exhibit antiviral activity, making them potential candidates for therapeutic applications against viral infections .

- Antimicrobial Activity : The compound has been evaluated for its ability to inhibit bacterial growth, contributing to the development of new antibiotics .

Chemical Biology

In chemical biology, this compound is used to probe biological pathways. It aids in understanding the interactions between small molecules and biological targets such as proteins and enzymes .

Data Tables

| Application Area | Specific Uses | Mechanism |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Kinase inhibition |

| Anti-inflammatory drugs | Modulation of inflammatory pathways | |

| Biological Studies | Antiviral compounds | Viral replication inhibition |

| Antimicrobial agents | Bacterial growth inhibition | |

| Chemical Biology | Biological probes | Interaction with proteins/enzyme pathways |

Case Studies

Case Study 1: Antitumor Activity

A study demonstrated that derivatives of this compound effectively inhibited Polo-like kinase 4 (PLK4), leading to significant tumor growth reduction in mouse models. Compounds synthesized showed nanomolar potency against PLK4, highlighting their potential as clinical candidates for cancer therapy .

Case Study 2: Anti-inflammatory Effects

Research indicated that certain derivatives exhibited strong anti-inflammatory effects in vitro and in vivo, suggesting their utility in treating chronic inflammatory conditions. The mechanism involved the suppression of pro-inflammatory cytokines .

作用機序

The mechanism of action of 4-Bromo-3-methyl-1H-indazole involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target. In medicinal chemistry, it may inhibit key enzymes involved in disease progression, leading to therapeutic effects .

類似化合物との比較

- 4-Bromo-1H-indazole

- 3-Methyl-1H-indazole

- 5-Bromo-3-methyl-1H-indazole

Comparison: 4-Bromo-3-methyl-1H-indazole is unique due to the presence of both a bromine atom and a methyl group on the indazole ring. This combination of substituents can significantly influence its chemical reactivity and biological activity compared to other similar compounds. For example, the bromine atom can participate in halogen bonding, enhancing its interaction with biological targets, while the methyl group can affect its lipophilicity and membrane permeability .

生物活性

4-Bromo-3-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by its unique structure which includes a bromine atom and a methyl group. This compound has garnered attention in scientific research due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : CHBrN

- Molecular Weight : 197.06 g/mol

- Structure : The indazole core consists of a five-membered ring containing two nitrogen atoms, which contributes to its reactivity and potential interactions with biological targets.

This compound exhibits its biological activity through various mechanisms:

- Target Interactions : It acts as a selective inhibitor of key proteins involved in critical pathways, including:

- Phosphoinositide 3-kinase δ (PI3Kδ) : Inhibition can suppress immune cell activation, leading to potential immunosuppressive effects.

- CHK1 and CHK2 Kinases : These kinases are involved in DNA damage response, suggesting that this compound may play a role in maintaining genomic stability.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of indazole derivatives, including this compound:

- Inhibition of Tumor Growth : Research indicates that derivatives can inhibit tumor growth in various cancer models. For instance, compounds derived from indazole scaffolds have shown nanomolar IC50 values against Polo-like kinase 4 (PLK4), indicating strong anticancer activity .

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| 81a | PLK4 | <10 |

| 81c | PLK4 | <10 |

Antimicrobial Activity

This compound has also demonstrated significant antimicrobial properties:

- Inhibition of Bacterial Growth : Studies have shown that this compound possesses potent antibacterial activity against various Gram-positive and Gram-negative bacteria. For example, it exhibited considerable efficacy against Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus epidermidis | 15.625 |

| Streptococcus pyogenes | 62.5 |

Other Biological Activities

In addition to its anticancer and antimicrobial properties, this compound has been explored for other therapeutic potentials:

- Anti-inflammatory Effects : The compound's ability to modulate immune responses suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound derivatives:

- Synthesis of Derivatives : Research has shown that modifying the indazole structure can enhance biological activity. For instance, derivatives have been synthesized to optimize interactions with specific targets, demonstrating improved potency and selectivity against cancer cell lines .

- Biological Assays : In vitro assays have confirmed the effectiveness of these compounds against various cancer cell lines, with some derivatives exhibiting IC50 values in the low nanomolar range .

Future Directions

The ongoing research into this compound focuses on:

- Development of Novel Therapeutics : There is a concerted effort to design and synthesize new derivatives that can target specific pathways involved in cancer progression and microbial resistance.

- Mechanistic Studies : Further exploration into the biochemical pathways influenced by this compound will be crucial for understanding its full therapeutic potential.

特性

IUPAC Name |

4-bromo-3-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-8-6(9)3-2-4-7(8)11-10-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLPNZDSBEQBVBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NN1)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657240 | |

| Record name | 4-Bromo-3-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159511-73-5 | |

| Record name | 4-Bromo-3-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。